2-amino-N,N-diethyl-2-phenylacetamide hydrochloride
Description
Historical Context and Development
The development of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride emerged from the broader evolution of phenylacetamide derivatives in organic chemistry research. The phenylacetamide scaffold has been recognized since the late 19th century when acetanilide was first introduced as a fever-reducing agent under the trade name Antifebrin in 1886. This early work by chemists A. Cahn and P. Hepp established the foundation for understanding aniline-derived compounds and their therapeutic potential. The progression from simple acetanilide derivatives to more complex structures like this compound reflects advances in synthetic methodology and understanding of structure-activity relationships.
The specific development of diethyl-substituted phenylacetamide derivatives can be traced to research into local anesthetic compounds, particularly following the discovery of lidocaine in 1942 by Swedish chemists Nils Löfgren and Bengt Lundqvist. While lidocaine itself contains a diethylamino group attached to an acetanilide framework, the structural motif of diethylamino substitution became a recurring theme in pharmaceutical chemistry. The introduction of amino groups at the alpha position of phenylacetamide derivatives represents a further evolution in this chemical space, providing additional sites for molecular interaction and biological activity.
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules. The IUPAC name for this compound is this compound, which precisely describes the molecular structure and functional group arrangement. The base structure consists of an acetamide backbone with specific substitutions: an amino group at the 2-position, two ethyl groups attached to the amide nitrogen, and a phenyl group also at the 2-position.
The molecular formula C₁₂H₁₉ClN₂O reflects the presence of twelve carbon atoms, nineteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), two nitrogen atoms, and one oxygen atom. The molecular weight of 242.75 grams per mole accounts for both the organic base and the associated hydrochloric acid. The InChI (International Chemical Identifier) representation provides a unique, standardized description: InChI=1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H.
The SMILES (Simplified Molecular-Input Line-Entry System) notation CCN(CC)C(=O)C(N)C1=CC=CC=C1.[H]Cl offers a linear representation that captures the molecular connectivity and stereochemical information. This notation clearly indicates the diethylamino group attachment to the carbonyl carbon, the amino group and phenyl ring attachment to the adjacent carbon, and the separate hydrochloride component.
Structural Relationship to Phenylacetamide Derivatives
This compound belongs to the broader class of phenylacetamide derivatives, sharing fundamental structural elements with numerous biologically active compounds. The core phenylacetamide structure consists of a phenyl ring directly attached to an acetamide group, creating a framework that serves as the basis for many pharmaceutical agents. The specific modifications present in this compound—the alpha-amino substitution and N,N-diethyl substitution—distinguish it from simpler phenylacetamide derivatives.
Comparison with the basic phenylacetamide structure reveals the increased complexity introduced by the additional functional groups. While simple phenylacetamide (N-phenylacetamide) contains only the phenyl ring attached to an unsubstituted acetamide, the subject compound incorporates both amino functionality and alkyl substitution on the amide nitrogen. This structural elaboration significantly alters the chemical properties, including hydrogen bonding potential, lipophilicity, and conformational flexibility.
The relationship to related compounds becomes apparent when examining the structural variations within this chemical family. The non-hydrochloride form, 2-amino-N,N-diethyl-2-phenylacetamide (CAS: 55610-31-6), shares identical molecular framework but lacks the ionic character provided by the hydrochloride salt. This free base form has a molecular weight of 206.28 grams per mole and molecular formula C₁₂H₁₈N₂O, differing only in the absence of the hydrochloric acid component.
Comparative Analysis with Analogous Amide Compounds
A systematic comparison of this compound with structurally related compounds reveals important insights into structure-property relationships within this chemical family. The most closely related compound is 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS: 1214036-19-7), which differs only in the substitution pattern on the amide nitrogen. This dimethyl analog has a molecular formula of C₁₀H₁₅ClN₂O and molecular weight of 214.69 grams per mole, representing a reduction of two methylene units compared to the diethyl derivative.
The substitution pattern differences between diethyl and dimethyl variants significantly impact molecular properties. The diethyl substitution increases the overall molecular volume and lipophilicity while potentially affecting the conformational preferences around the amide nitrogen. The additional carbon atoms in the ethyl groups provide increased rotational freedom and may influence the compound's ability to interact with biological targets or participate in intermolecular interactions.
Another important comparison involves the hydroxyl-substituted analog, N,N-diethyl-2-hydroxy-2-phenylacetamide (CAS: 2019-69-4), which contains a hydroxyl group instead of an amino group at the 2-position. This compound, also known as mandelic acid diethylamide, has a molecular formula of C₁₂H₁₇NO₂ and molecular weight of 207.27 grams per mole. The replacement of the amino group with a hydroxyl group fundamentally alters the electronic properties and hydrogen bonding characteristics of the molecule.
Table 1: Comparative Molecular Properties of Related Phenylacetamide Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 1214006-17-3 | C₁₂H₁₉ClN₂O | 242.75 | Diethyl + amino + HCl |
| 2-amino-N,N-diethyl-2-phenylacetamide | 55610-31-6 | C₁₂H₁₈N₂O | 206.28 | Diethyl + amino (free base) |
| 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride | 1214036-19-7 | C₁₀H₁₅ClN₂O | 214.69 | Dimethyl + amino + HCl |
| N,N-diethyl-2-hydroxy-2-phenylacetamide | 2019-69-4 | C₁₂H₁₇NO₂ | 207.27 | Diethyl + hydroxyl |
The structural analysis also reveals connections to local anesthetic compounds, particularly through comparison with 2-(diethylamino)-N-phenylacetamide (CAS: 3213-15-8), a compound related to lidocaine. This analog has the molecular formula C₁₂H₁₈N₂O and molecular weight of 206.28 grams per mole, featuring the diethylamino group attached to the acetyl carbon rather than the amide nitrogen. This positional isomerism demonstrates the diverse ways in which similar functional groups can be arranged within the phenylacetamide framework.
The comparative analysis reveals that modifications to the basic phenylacetamide structure through amino group introduction, alkyl substitution patterns, and salt formation create a diverse family of compounds with varying physicochemical properties. These structural variations provide opportunities for fine-tuning molecular characteristics for specific applications in research and potential therapeutic development.
Properties
IUPAC Name |
2-amino-N,N-diethyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAUVLWYUYMDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The compound 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride can be prepared by amidation of phenylacetic acid or its activated derivatives with diethylamine, followed by isolation as the hydrochloride salt. The key synthetic challenges include controlling reaction conditions to maximize yield and purity, and the choice of activating agents or catalysts to facilitate the amide bond formation.
Classical Two-Step Method: Acid Chloride Route
- Step 1: Conversion of phenylacetic acid to phenylacetyl chloride using thionyl chloride (SOCl₂) at elevated temperature (~100 °C).
- Step 2: Reaction of phenylacetyl chloride with diethylamine in an organic solvent such as diethyl ether at low temperature (0–10 °C).
- Isolation: The amide product is extracted and purified, often by vacuum distillation.
- High purity of N,N-diethyl-2-phenylacetamide (DEPA) can be achieved.
- Well-established industrial process.
- Use of corrosive and toxic thionyl chloride.
- Requires careful temperature control and removal of excess reagents.
- Multi-step with intermediate isolation.
Reference: Indian patent applications and industrial processes describe this method for bulk production of DEPA.
Single-Pot Amidation Using Carboxylic Acid and Carbamoyl Chloride
- A one-pot reaction where phenylacetic acid (carboxylic acid) is reacted with a di-substituted carbamoyl chloride (such as diethylcarbamoyl chloride) in the presence of an organic tertiary base.
- Reaction conditions: temperature between 10 °C and 50 °C, reaction time 15–60 minutes.
- This method avoids the isolation of acid chlorides and reduces energy and time consumption.
- Energy and time-saving.
- Suitable for scale-up and commercial manufacturing.
- Simplifies purification steps.
Reference: A patented process describes this single-pot amidation as an efficient alternative to classical methods.
Silver Acetate-Assisted Amidation of Benzoyl Chloride Derivatives
- Reaction of benzoyl chloride derivatives with diethylamine in the presence of silver(I) acetate and sodium acetate in diethyl ether.
- Conducted at room temperature under inert atmosphere and darkness to prevent side reactions.
- Reaction time is short (about 15 minutes).
- The product is purified by washing with aqueous acid/base and brine, followed by drying.
Yield: Approximately 93% yield reported.
- This method is representative for preparing amides including N,N-diethylbenzamide and related compounds.
- The approach can be adapted for phenylacetamide derivatives.
Reference: Experimental procedures reported in chemical synthesis literature.
Direct Amidation Using Boron-Based Catalysts
- Direct coupling of phenylacetic acid with amines using boron-based catalysts such as tris(trifluoroethoxy)borate (B(OCH₂CF₃)₃) in acetonitrile solvent.
- Reaction temperature around 80 °C.
- Use of amine hydrochloride salts (e.g., diethylamine hydrochloride) with additional base (e.g., Hünig’s base) to facilitate amidation.
- The reaction proceeds with good yields and avoids the need for acid chloride intermediates.
- Mild conditions without harsh reagents.
- Avoids isolation of intermediates.
- Amenable to various amines including secondary amines.
- Requires careful stoichiometric control.
- Some amines (e.g., dibenzylamine) show lower reactivity.
Reference: Recent studies in organic synthesis journals demonstrate this method’s applicability to phenylacetic acid derivatives.
Notes on Isolation as Hydrochloride Salt
- The free amide base can be converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
- The hydrochloride salt form often improves stability, handling, and solubility properties.
- This step is usually performed after purification of the free amide.
Comparative Summary Table of Preparation Methods
Research Findings and Considerations
- The single-pot amidation process significantly reduces reaction time and energy consumption compared to classical acid chloride methods, making it industrially attractive.
- Silver acetate-assisted amidation offers a rapid and high-yielding alternative but may be limited by reagent cost and scalability.
- Boron-catalyzed direct amidation represents a modern, greener approach avoiding hazardous reagents, though optimization is needed for different amines.
- Purification typically involves extraction, washing, and vacuum distillation or crystallization, with conversion to hydrochloride salt for enhanced stability.
- Reaction monitoring by TLC, NMR, and IR spectroscopy is critical to ensure complete conversion and purity.
Chemical Reactions Analysis
2-amino-N,N-diethyl-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including oxidation, reduction, and substitution. For instance:
- Oxidation: Can lead to the formation of amides or nitriles.
- Reduction: Converts to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution: The amino group can engage in nucleophilic substitution reactions with alkyl halides .
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies suggest that it may exhibit activity against various bacterial strains.
- Anticancer Properties: Preliminary investigations have shown promise in inhibiting cancer cell proliferation .
Medicine
The compound is being investigated for its potential therapeutic roles:
- Drug Development: It is explored as a pharmaceutical intermediate for synthesizing drugs targeting various diseases.
- Neuroprotective Effects: Research indicates that derivatives may modulate calcium channels, offering therapeutic avenues for neurodegenerative disorders such as Alzheimer's disease .
Case Study 1: Neuroprotective Agents
A study evaluated the efficacy of phenylacetamide derivatives, including 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride, as inhibitors of neutral sphingomyelinase 2 (nSMase2). This enzyme is implicated in Alzheimer's disease progression. The compound demonstrated favorable pharmacokinetic properties and significant inhibition of exosome release from brain cells in vivo .
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial effectiveness of this compound against various pathogens. Results indicated that it exhibited notable activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-Amino-N,N-Dimethylacetamide Hydrochloride (CAS 72287-77-5)
- Structure : Methyl groups replace ethyl groups on the amide nitrogen.
- Molecular Weight : 152.63 g/mol.
- Key Differences :
- Applications : Intermediate in synthesizing Schiff base ligands for coordination chemistry .
2-Chloro-N-[4-(Diethylamino)Phenyl]Acetamide Hydrochloride (CAS 125983-31-5)
- Structure: Chloro substituent at the α-carbon and a diethylamino-phenyl group.
- Molecular Weight : 303.23 g/mol.
- Key Differences: The electron-withdrawing chlorine atom enhances electrophilicity, facilitating nucleophilic attacks in synthetic pathways . The para-diethylamino group on the phenyl ring may improve membrane permeability in drug design .
N-(2,6-Dimethylphenyl)-2-(Ethylmethylamino)Acetamide Hydrochloride (CAS 50295-20-0)
- Structure: Bulky 2,6-dimethylphenyl and ethyl-methylamino groups.
- Molecular Weight : 285.82 g/mol.
- Classified as Lidocaine Impurity K, indicating structural similarity to local anesthetics .
Pharmacological and Physicochemical Properties
Biological Activity
2-amino-N,N-diethyl-2-phenylacetamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H17ClN2O
- CAS Number : 1214006-17-3
- Molecular Weight : 232.73 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit enzyme activity through binding to active sites or modulating receptor functions as either an agonist or antagonist. This can lead to alterations in key biochemical pathways, influencing processes such as inflammation, microbial infection, and cancer cell growth.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 48 µg/mL |
The compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against these pathogens .
Anticancer Activity
In studies focused on cancer cell lines, particularly MCF-7 (breast cancer), the compound exhibited notable cytotoxic effects. The IC50 values were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| This compound | 225 |
The compound was shown to induce apoptosis in cancer cells, affecting cell cycle progression and promoting cell death through mechanisms involving the inhibition of lactate dehydrogenase (LDH) activity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies indicated that it could reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation, such as the NF-kB pathway .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various derivatives of amides similar to this compound. Results indicated that modifications in the phenyl ring significantly influenced antibacterial potency, highlighting the importance of structural characteristics in bioactivity . -
Anticancer Research :
In a comparative study involving multiple compounds, this compound was found to exhibit superior anticancer activity compared to other tested derivatives, suggesting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic: What synthetic routes are established for 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride, and what parameters critically influence yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1: Reaction of chloroacetyl chloride with N,N-diethyl-2-phenylglycine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C), followed by HCl salt formation .
- Route 2: Direct alkylation of a secondary amine (e.g., N,N-diethylamine) with a halogenated acetamide precursor in acetonitrile at reflux .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity but may increase side reactions if moisture-sensitive intermediates are involved .
- Temperature Control: Low temperatures (0–5°C) minimize hydrolysis of reactive intermediates like chloroacetyl derivatives .
- Purification: Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?
Methodological Answer:
- 1H/13C NMR: Assign signals for the phenyl ring (δ 7.2–7.5 ppm), acetamide carbonyl (δ ~170 ppm), and diethylamino groups (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for CH2) .
- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]+ at m/z 281.2 (calculated for C14H21N2OCl) and fragmentation patterns (e.g., loss of HCl, m/z 245.2) .
- HPLC-PDA: Use a reverse-phase column (e.g., C18) with isocratic elution (acetonitrile:0.1% TFA in water, 60:40). Purity >98% is indicated by a single peak at retention time ~8.2 min .
Advanced: How can computational tools predict reactivity and byproduct formation in the synthesis of this compound?
Methodological Answer:
- Reaction Pathway Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map energy profiles for nucleophilic substitution steps, identifying transition states and intermediates .
- Byproduct Prediction: Molecular dynamics simulations (e.g., using Gaussian or ORCA) reveal competing reactions, such as over-alkylation or hydrolysis, under varying pH or solvent conditions .
- Solvent Effects: COSMO-RS models assess solvent polarity’s impact on reaction kinetics, guiding solvent selection to suppress side reactions .
Advanced: What strategies resolve contradictions in reported reaction yields across solvent systems or catalysts?
Methodological Answer:
- Controlled Variable Analysis: Design experiments isolating solvent polarity (e.g., compare DMSO vs. THF) or catalyst loading (e.g., 1–5 mol% DMAP). Use Design of Experiments (DoE) software (e.g., JMP) to identify statistically significant factors .
- Mechanistic Studies: In situ IR spectroscopy monitors reaction progress (e.g., carbonyl stretching at ~1650 cm⁻1 for intermediate formation). Discrepancies in yields may stem from unaccounted moisture or oxygen sensitivity .
- Reproducibility Protocols: Standardize inert atmosphere (N2/Ar) and drying methods (molecular sieves) for solvents to mitigate variability .
Advanced: What degradation pathways dominate under varying pH conditions, and how are they mitigated?
Methodological Answer:
- Acidic Conditions (pH <3): Hydrolysis of the acetamide bond generates 2-phenylglycine and diethylamine hydrochloride. Monitor degradation via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .
- Alkaline Conditions (pH >10): Base-catalyzed elimination forms a Schiff base intermediate. Stabilize by storing at pH 6–7 in phosphate buffer and avoiding light exposure .
- Mitigation Strategies: Lyophilization for long-term storage (-20°C, desiccated) reduces hydrolytic degradation. Add antioxidants (e.g., BHT) to suppress oxidative pathways .
Advanced: How does the stereoelectronic environment of the diethylamino group influence biological interactions?
Methodological Answer:
- Molecular Docking: AutoDock Vina simulations show the diethylamino group’s lone pair electrons form hydrogen bonds with target proteins (e.g., ion channels or enzymes). Compare docking scores against analogs with dimethyl or pyrrolidino substituents .
- Pharmacophore Mapping: QSAR models highlight the importance of the amino group’s pKa (~9.5) for membrane permeability. Modify substituents (e.g., trifluoroethyl) to tune lipophilicity (logP) .
- In Vitro Assays: Test binding affinity using SPR (surface plasmon resonance) against recombinant receptors. Correlate structural variations (e.g., phenyl ring substitution) with IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
